2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride
CAS No.: 1236262-17-1
Cat. No.: VC3388026
Molecular Formula: C18H21ClN2O
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236262-17-1 |
|---|---|
| Molecular Formula | C18H21ClN2O |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H |
| Standard InChI Key | YAQXXNVPRBKCKN-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl |
Introduction
Chemical Identity and Fundamental Properties
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride is identified by several standardized chemical identifiers that allow for precise categorization and recognition within scientific databases. The compound's chemical identity is well-established through various classification systems commonly used in organic chemistry and pharmaceutical research.
Chemical Identifiers and Basic Properties
The compound can be unambiguously identified through several standard chemical identifiers, as detailed in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1236262-17-1 |
| IUPAC Name | 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one hydrochloride |
| Molecular Formula | C₁₈H₂₁ClN₂O |
| Molecular Weight | 316.8 g/mol |
Table 1: Chemical identifiers and basic properties of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride
Structural Characteristics
The compound features several key structural elements that contribute to its chemical behavior and potential applications. The 3,4-dihydroisoquinoline ring system forms the core structure, which is complemented by a phenyl group and an amino functionality attached to a propanone backbone. This particular arrangement of functional groups creates a molecule with multiple sites for potential chemical interactions, making it particularly interesting for structure-activity relationship studies in medicinal chemistry.
The presence of both aromatic (phenyl group) and heterocyclic (isoquinoline) components in the structure is especially significant, as these structural features are known to participate in various biological interactions, including π-π stacking with aromatic amino acid residues in proteins and hydrogen bonding through the amino and carbonyl functionalities.
Research Applications and Significance
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride has garnered attention in research settings primarily due to its distinctive structural features that make it valuable for various scientific investigations.
Chemical Probe Applications
The complex structure of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride makes it potentially useful as a chemical probe for studying biochemical mechanisms. The presence of multiple functional groups allows for selective modification, enabling researchers to investigate specific biological pathways and molecular interactions. Chemical probes of this nature are valuable tools in understanding fundamental biological processes and identifying potential therapeutic targets.
Structural Composition and Analysis
Key Functional Groups
The compound contains several important functional groups that define its chemical properties and potential research applications, as outlined in Table 2.
| Functional Group | Location in Structure | Potential Significance |
|---|---|---|
| 3,4-Dihydroisoquinoline Ring | Core structure | Provides rigidity and potential for π-interactions |
| Phenyl Group | Attached to propanone backbone | Contributes to lipophilicity and potential for aromatic interactions |
| Amino Group | Attached to propanone backbone | Potential hydrogen bond donor, site for chemical modification |
| Carbonyl Group | Within propanone backbone | Potential hydrogen bond acceptor, contributes to electrophilicity |
| Hydrochloride Salt | Ionic component | Improves water solubility, stability in solution |
Table 2: Functional groups present in 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride and their potential significance
Structure-Function Relationships
The arrangement of functional groups within 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride contributes significantly to its chemical behavior. The dihydroisoquinoline ring system introduces conformational constraints that can influence how the molecule interacts with biological targets. Similarly, the phenyl group contributes to the compound's lipophilicity, potentially affecting its membrane permeability in biological systems.
The amino group represents a potential site for hydrogen bonding and could serve as a reactive center for further chemical modifications. These structural features collectively define the compound's potential for specific interactions with biological macromolecules such as proteins and nucleic acids.
| Safety Aspect | Recommendation |
|---|---|
| Classification | Irritant |
| Personal Protective Equipment | Gloves, safety glasses |
| Storage Conditions | Room temperature, away from incompatible substances |
| Exposure Concerns | Skin, eye, and respiratory irritation |
| Special Precautions | Avoid dust formation, provide adequate ventilation |
Table 3: Safety considerations for 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride
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